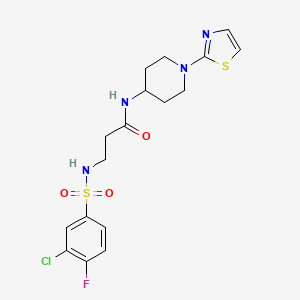

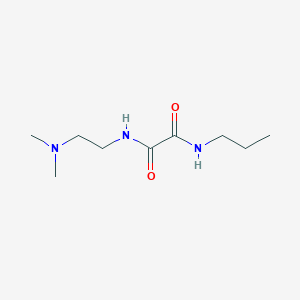

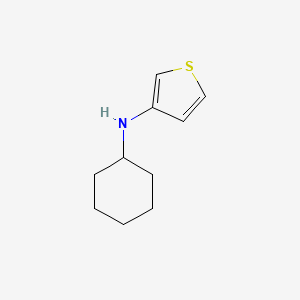

Methyl 5-amino-2-(piperidin-1-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-2-(piperidin-1-yl)benzoate is a compound that is structurally related to various pharmacologically active molecules. The presence of a piperidine ring, a common feature in many bioactive compounds, suggests potential interactions with biological targets. The benzoate ester moiety and the amino group are also functional groups that are often involved in drug-receptor interactions.

Synthesis Analysis

The synthesis of piperidine-related compounds often involves complex reactions that introduce the piperidine moiety into the desired framework. For instance, the synthesis of acetylcholinesterase inhibitors involves the introduction of a piperidine ring into the molecule, which is crucial for biological activity . Similarly, the synthesis of chiral piperidine derivatives can be achieved through desymmetrization strategies, as demonstrated by the novel C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester, which serves as a building block for piperidine-related alkaloids .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by the presence of a six-membered ring, which can adopt various conformations. The structure of these compounds can significantly influence their biological activity. For example, the 2-amino-4,6-dimethylpyridinium benzoate features an R2 2(8) ring motif formed by hydrogen bonds, which could be relevant for the binding properties of related compounds .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, which are essential for the synthesis of more complex molecules. For instance, N,N-Bis[(benzotriazol-1-yl)methyl]amines can react with allyltrimethylsilanes to yield substituted piperidines, demonstrating the versatility of piperidine chemistry . These reactions are crucial for the development of new compounds with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the piperidine ring. For example, the introduction of methyl groups on the piperidine ring can dramatically change the pharmacological profile of the compound, as seen in the case of 5-HT4 receptor agonists and antagonists . Understanding these properties is essential for the design of new drugs and for predicting their behavior in biological systems.

Scientific Research Applications

1. Receptor Agonist Research

Methyl 5-amino-2-(piperidin-1-yl)benzoate derivatives have been studied for their potential as receptor agonists. For instance, benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol showed potent agonistic activity on 5-HT4 receptors, which are important in gastrointestinal motility and could have implications in treating related disorders (Yang et al., 1997).

2. Synthesis and Pharmacology

The synthesis and pharmacological evaluation of compounds related to this compound have been a focus of research. For example, a series of 4-hydroxy-1-[3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl]piperidines were investigated as potential selective h5-HT1D agonists for migraine treatment (Bourrain et al., 1999).

3. Antiproliferative Effects

Research has also explored the antiproliferative effects of related compounds. For instance, novel 4-thiazolidinone-, pyridine- and piperazine-based conjugates were synthesized and evaluated for their antiproliferative effect on human leukemic cells (Kumar et al., 2014).

4. Crystal Structure Analysis

The crystal structures of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, including derivatives of this compound, were analyzed to understand their molecular interactions and stability (Li et al., 2005).

5. Enantiomeric Separation

The chiral recognition and enantiomeric separation of racemic piperidine-2,6-dione compounds, which are structurally related to this compound, were investigated using Chiralcel OJ-R column. This research is significant in the development of chiral drugs and understanding their pharmacokinetics (Aboul‐Enein & Bakr, 1997).

6. Asymmetric Synthesis in Drug Development

Asymmetric synthesis techniques, particularly for derivatives of piperidine, which is a core structure in this compound, have been explored for their applications in developing various pharmacologically active compounds (Hirai et al., 1992).

properties

IUPAC Name |

methyl 5-amino-2-piperidin-1-ylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-13(16)11-9-10(14)5-6-12(11)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVWBKZDTDVVAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

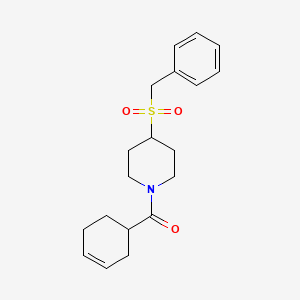

![2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3014070.png)

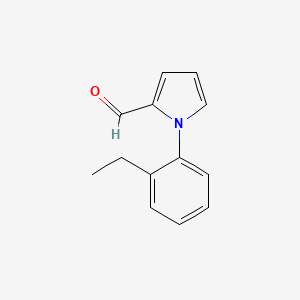

![3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3014071.png)

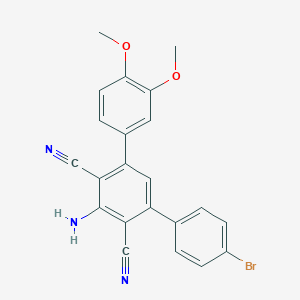

![2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide](/img/structure/B3014075.png)